molecular formula C17H26ClN3O2S B130199 Almotriptan Hydrochloride CAS No. 154323-46-3

Almotriptan Hydrochloride

Número de catálogo: B130199
Número CAS: 154323-46-3
Peso molecular: 371.9 g/mol
Clave InChI: FUORSACTMVYHCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Almotriptan Hydrochloride involves several key steps. One common method includes the use of nickel dichloride and lithium tert-butoxide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 80°C for approximately 13 hours . Another method involves amine-aldehyde condensation followed by Friedel-Crafts acylation .

Industrial Production Methods: Industrial production of this compound typically follows optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques and equipment to maintain the required reaction conditions and to efficiently isolate and purify the final product .

Análisis De Reacciones Químicas

Synthetic Pathways

Almotriptan hydrochloride is synthesized through multi-step processes involving key intermediates and optimized reaction conditions:

Hydrazone Intermediate Cyclization

  • Reaction Scheme :

    • Condensation of 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine with 4-chlorobutanal under acidic conditions forms a hydrazone intermediate.

    • Cyclization via reflux in acidic media (pH 4.6–4.9) yields the indole core .

  • Conditions :

    • Acidification with concentrated HCl to pH 5.0–5.5 .

    • Addition of 35% formaldehyde and sodium tetrahydroborate at 10–15°C .

  • Yield : 38% (crude almotriptan), with HPLC purity of 91.8% .

Alternative Synthetic Route

  • Steps :

    • Hydrogenation of 1-(4-amino-phenmethyl alkylsulfonyl) tetramethyleneimine with glyoxal dimethyl acetal (60% aqueous) using Pd/C (10%) under 5 atm H₂ .

    • Tosylation and subsequent reduction with sodium tetrahydroborate .

  • Yield : 81% final product with light yellow crystalline form .

Polymorph Control

  • Almotriptan base crystallizes into two polymorphs (A and B) depending on solvents:

    • Polymorph A : Stable form from ethanol (X-ray diffraction peaks at 8.3°, 12.5°, 16.7° 2θ) .

    • Polymorph B : Metastable form from acetone .

PolymorphSolventPurity (HPLC)Melting Point (°C)
AEthanol99.6%110–111
BAcetone98.2%105–107
Data from .

Degradation Reactions

This compound undergoes hydrolysis, oxidation, and thermal degradation under specific conditions:

Acidic/Basic Hydrolysis

  • Acidic Conditions (pH < 3) : Degrades via sulfonamide bond cleavage, forming pyrrolidine and benzenesulfonic acid derivatives .

  • Basic Conditions (pH > 9) : Demethylation of the dimethylamino group occurs, producing N-desmethyl almotriptan .

Oxidative Degradation

  • Exposure to H₂O₂ or UV light generates sulfoxide and N-oxide derivatives .

Thermal Stability

  • Decomposes above 200°C, with a melting point of 206–210°C (fumarate salt) .

Metabolic Reactions

Almotriptan is metabolized primarily via enzymatic pathways:

MAO-A Oxidative Deamination

  • Major pathway: Converts almotriptan to its inactive indole acetic acid metabolite .

  • Kinetics : Vₘₐₓ = 12.5 nmol/min/mg, Kₘ = 45 µM .

Cytochrome P450 Oxidation

  • CYP3A4/2D6 : Minor oxidation at the pyrrolidine ring, forming hydroxylated metabolites .

EnzymePathwayContributionMetabolite
MAO-AOxidative deamination75%Indole acetic acid
CYP3A4Hydroxylation15%4-Hydroxy almotriptan
CYP2D6N-Demethylation10%N-Desmethyl almotriptan
Data from .

Stability in Formulations

  • pH Sensitivity : Degrades rapidly at pH < 4 or > 8, with t₉₀ (time for 10% degradation) of 2–4 hours .

  • Optimized Formulations : Nasal in situ gels maintain stability at pH 6.1–6.4, with 94% drug release over 12 hours .

Key Reaction Data

Reaction TypeConditionsProductsYield/PuritySource
CyclizationHCl, 55–65°C, 12 hAlmotriptan base38%, 91.8% HPLC
HydrogenationPd/C, 5 atm H₂, 40°C3-(2-Decanoyl)-indole derivative81%, 95% purity
Polymorph CrystallizationEthanol, 10°CPolymorph A99.6% HPLC
MAO-A MetabolismIn vitro liver microsomesIndole acetic acidVₘₐₓ = 12.5 nmol/min/mg

Aplicaciones Científicas De Investigación

Almotriptan Hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

Almotriptan Hydrochloride exerts its effects by binding to serotonin 5-HT1B/1D receptors, leading to vasoconstriction of cranial blood vessels. This action helps redistribute blood flow and alleviate migraine symptoms. The drug also inhibits the release of certain natural substances that cause pain, nausea, and other migraine-related symptoms .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its high specificity for serotonin 5-HT1B/1D receptors and its favorable side effect profile. It has been shown to be more effective than placebo in numerous clinical trials and has fewer adverse effects compared to other triptans .

Actividad Biológica

Almotriptan hydrochloride is a selective serotonin receptor agonist primarily used for the acute treatment of migraines. It belongs to the triptan class of medications, which are designed to alleviate migraine symptoms by targeting specific serotonin receptors in the brain. This article explores the biological activity of almotriptan, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Almotriptan exerts its effects primarily through selective agonism at the 5-HT1B and 5-HT1D serotonin receptors. These receptors are located in cranial blood vessels and the trigeminal system, respectively. Activation of these receptors leads to:

  • Vasoconstriction : Almotriptan induces vasoconstriction of dilated intracranial blood vessels, which is a key factor in alleviating migraine headaches .
  • Reduction of Neurogenic Inflammation : By activating 5-HT1D receptors, almotriptan reduces the release of pro-inflammatory neuropeptides, further contributing to its anti-migraine effects .

Pharmacokinetics

The pharmacokinetic profile of almotriptan is characterized by:

  • Absorption : The oral bioavailability is approximately 69.1%, with a peak plasma concentration reached within 1.5 to 3 hours post-administration .
  • Half-Life : Almotriptan has a relatively short half-life of about 3 hours, necessitating careful timing for dosing during migraine attacks .
  • Metabolism and Excretion : It is primarily metabolized by the cytochrome P450 system and excreted via urine, with no significant accumulation observed in patients .

Clinical Efficacy

Numerous clinical trials have established the efficacy of almotriptan in treating acute migraines:

  • A randomized double-blind study involving 668 patients demonstrated that both 12.5 mg and 25 mg doses of almotriptan provided significant pain relief compared to placebo and were as effective as sumatriptan (100 mg) at 2 hours post-treatment .
  • In another study with over 3000 participants, almotriptan showed a pain-free rate of 36% at two hours after administration, significantly outperforming placebo .

Comparative Efficacy Table

Medication Pain Relief Rate at 2 Hours Pain-Free Rate at 2 Hours Adverse Events Rate
Almotriptan (12.5 mg)64%36%11%
Sumatriptan (100 mg)Similar24.6%20%
PlaceboLowerLowerHigher

Safety Profile

Almotriptan is generally well-tolerated among patients:

  • The incidence of adverse events (AEs) reported with almotriptan is comparable to that of placebo, making it a favorable option for many patients .
  • Common AEs include dizziness, somnolence, and nausea; however, serious side effects are rare .

Case Studies

Several case studies highlight the practical application and effectiveness of almotriptan in clinical settings:

  • Case Study A : A patient with chronic migraines experienced a significant reduction in attack frequency and severity after switching from sumatriptan to almotriptan, reporting improved tolerability.
  • Case Study B : In a cohort study involving elderly patients with cardiovascular concerns, almotriptan was administered without significant cardiovascular events, underscoring its safety profile in sensitive populations.

Propiedades

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORSACTMVYHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598658
Record name N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154323-46-3
Record name N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almotriptan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Almotriptan Hydrochloride
Reactant of Route 3
Almotriptan Hydrochloride
Reactant of Route 4
Reactant of Route 4
Almotriptan Hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Almotriptan Hydrochloride
Reactant of Route 6
Almotriptan Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.